N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
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Overview
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, a methoxyphenyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
Based on the structure of the compound, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the nitrobenzamide group might also suggest potential electrophilic aromatic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide typically involves a multi-step process:
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Formation of the Chromen-4-one Core: : The initial step involves the synthesis of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.
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Introduction of the Methoxyphenyl Group: : The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Formation of the Nitrobenzamide Moiety: : The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the fields of electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamide
- N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
- N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-aminobenzamide
Uniqueness
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxyphenyl group and a nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced anti-inflammatory and anticancer properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-6-4-5-15(13-17)20-21(26)18-7-2-3-8-19(18)31-23(20)24-22(27)14-9-11-16(12-10-14)25(28)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSJUOCQQZORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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